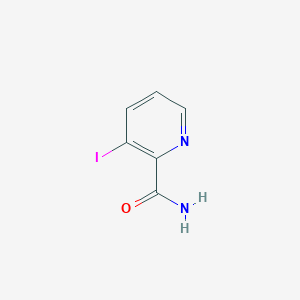

3-Iodopicolinamide

Description

Properties

IUPAC Name |

3-iodopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRVEVDKKQCPBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Acid Chloride Intermediate and Amide Formation

One of the most reliable and commonly reported methods for preparing this compound involves the conversion of 3-iodopicolinic acid to its acid chloride, followed by reaction with an appropriate amine to form the amide.

- Starting Material: 3-Iodopicolinic acid

- Step 1: Conversion to 3-iodopicolinyl chloride using reagents like thionyl chloride or oxalyl chloride under controlled temperature.

- Step 2: Reaction of the acid chloride with an amine (e.g., diethylenediamine or other amines) in an inert solvent such as dichloromethane (DCM) at low temperature (0 °C) to room temperature.

- Step 3: Workup involving aqueous washes and drying over anhydrous sodium sulfate.

- Step 4: Purification by silica gel chromatography using DCM/methanol mixtures.

A specific synthesis of N-(2-(diethylamino)ethyl)-5-iodopicolinamide involved dissolving 5-iodopicolinic acid and catalytic diethylenediamine in DCM, cooling to 0 °C, and adding 5-iodine-2-pyridinecarbonyl chloride dropwise. The reaction mixture was stirred overnight at room temperature, followed by aqueous workup and purification by silica gel chromatography.

Directed ortho-Metalation (DoM) Approach for Pyridine Systems

Directed ortho-metalation (DoM) is a powerful method for regioselective functionalization of pyridine derivatives, including picolinamides. This method involves:

- Metalation at the ortho position of the pyridine ring using strong bases such as lithium diisopropylamide (LDA) or butyllithium.

- Subsequent quenching with iodine electrophile to introduce the iodine substituent at the 3-position.

- High regioselectivity for the 3-position.

- One-pot reaction potential.

- Applicability to various substituted picolinamide derivatives.

- Requires stringent anhydrous and low-temperature conditions.

- Sensitive to functional groups that may react with strong bases.

A comprehensive review of DoM on pyridine systems, including picolinamide derivatives, highlights the conditions that enable efficient one-pot ortho-metalation and subsequent electrophilic iodination to yield this compound derivatives.

Direct Electrophilic Iodination of Picolinamide

Another approach involves direct electrophilic iodination of picolinamide at the 3-position using iodine or iodine-based reagents under acidic or neutral conditions.

- Use of iodine (I2) with oxidizing agents (e.g., H2O2, iodic acid) or Lewis acids to activate the iodine.

- Solvents such as acetic acid or dichloromethane.

- Controlled temperature to avoid polyiodination.

- May require protection of the amide group or other sensitive functionalities.

- Selectivity can be challenging without directing groups.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations | Purification Method |

|---|---|---|---|---|---|

| Acid Chloride Intermediate + Amide Formation | 3-Iodopicolinic acid | Thionyl chloride or oxalyl chloride, amine, DCM, 0 °C to RT | High yield, straightforward, widely used | Requires acid chloride preparation | Silica gel chromatography |

| Directed ortho-Metalation (DoM) | Picolinamide or pyridine derivative | LDA or n-BuLi, iodine electrophile, low temperature | High regioselectivity, one-pot possible | Sensitive to moisture, harsh bases | Chromatography or recrystallization |

| Direct Electrophilic Iodination | Picolinamide | I2 with oxidants or Lewis acids, acidic solvent | Simple reagents, direct iodination | Lower selectivity, possible side reactions | Chromatography |

Research Findings and Notes

- The acid chloride method remains the most practical for laboratory-scale synthesis of this compound derivatives, offering good yields and purity after chromatographic purification.

- Directed ortho-metalation is valuable for synthesizing a variety of substituted picolinamides with iodine at the 3-position, especially when combined with other functionalization steps.

- Direct electrophilic iodination is less commonly used due to challenges in controlling regioselectivity and over-iodination but can be applied in specific cases.

- Purification typically involves silica gel chromatography using dichloromethane/methanol solvent systems to achieve high purity.

- The choice of method depends on the availability of starting materials, desired substitution pattern, scale, and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions: 3-Iodopicolinamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents like toluene or ethanol.

Major Products Formed: The major products formed from these reactions include various substituted picolinamides, oxidized derivatives, and coupled products with extended aromatic systems .

Scientific Research Applications

3-Iodopicolinamide is a chemical compound with applications in scientific research, particularly in the context of radiotracer development for melanoma imaging and targeted radionuclide therapy . The compound is a picolinamide derivative, which has demonstrated potential in preclinical studies for the diagnosis, staging, and prognostic assessment of melanoma .

Applications in Melanoma Research

- Melanin-Targeting Radiotracers: this compound and its derivatives have been explored as melanin-targeting radiotracers for imaging melanoma . Melanin-targeted imaging can be valuable for diagnosing, staging, and assessing the prognosis of melanoma .

- Radiolabeling and Imaging: Researchers have synthesized radioiodinated forms of picolinamide, such as ¹³¹I-5-IPN (¹³¹I-N-(2-(diethylamino)ethyl)-5-(iodo-¹³¹I)picolinamide), to evaluate their therapeutic ability and toxicity as melanin-targeting agents . SPECT imaging and biodistribution studies of ¹³¹I-5-IPN have shown high tumor uptake in pigmented B16F10 melanoma models for up to 72 hours, indicating high specificity .

- Targeted Radionuclide Therapy (TRNT): ¹³¹I-5-IPN has been used in TRNT, leading to a significant anti-tumor effect in preclinical studies. Extended median survival was observed in groups treated with ¹³¹I-5-IPN compared to control groups. The treatment was associated with a reduction in the expression of proliferating cell nuclear antigen (PCNA) and Ki67, as well as cell cycle blockage in the G2/M phase in tumor tissues .

Development of Picolinamide Derivatives

- N-Substitution: Altering the N-substituents of the amine group in nicotinamide and picolinamide derivatives has been shown to affect their uptake in tumors. For example, N-(2-(dimethylamino)ethyl)-5-[¹⁸F]fluoropicolinamide exhibited high uptake in B16F10 tumors .

- Pharmacokinetics Improvement: Modifications to picolinamide structures have been made to improve their pharmacokinetic properties. The synthesis of 3-[¹⁸F]PFPN led to reduced liver uptake and improved pharmacokinetics .

Case Studies and Preclinical Findings

- ¹³¹I-5-IPN Synthesis and Evaluation: ¹³¹I-5-IPN was synthesized with a good radiochemical yield (55% ± 5%, n = 5) and showed a high uptake ratio in melanin-positive B16F10 cells, indicating high specificity .

- Biodistribution Studies: SPECT imaging and biodistribution of ¹³¹I-5-IPN demonstrated lasting high tumor uptake in pigmented B16F10 models over 72 hours .

- Anti-tumor Effect: TRNT with ¹³¹I-5-IPN resulted in a significant anti-tumor effect, with extended median survival compared to control groups. The highest absorbed dose to a vital organ was 0.25 mSv/MBq to the liver, with no obvious injury to the liver or kidneys observed during treatment .

- Molecular Events: ¹³¹I-5-IPN treatment was associated with a reduction in the expression of PCNA and Ki67, as well as cell cycle blockage in the G2/M phase in tumor tissues. Decreased vascular endothelial growth factor and CD31 expression, implying reduced tumor growth, were also noted after TRNT .

Safety and Toxicity

- Low Toxicity: Studies suggest that TRNT with ¹³¹I-5-IPN has the potential to be a safe and effective strategy for managing pigmented melanoma, with no obvious injury to vital organs observed during treatment . The highest absorbed dose to a vital organ was low .

Potential for Clinical Translation

Mechanism of Action

The mechanism of action of 3-Iodopicolinamide, particularly in its antifungal activity, involves the inhibition of the lipid-transfer protein Sec14p. This protein is crucial for lipid metabolism in fungal cells. By inhibiting Sec14p, this compound disrupts the lipid homeostasis, leading to cell death . The compound selectively targets fungal cells without affecting mammalian cells, making it a promising candidate for antifungal therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with 3-iodopicolinamide but differ in substituent positions or functional groups:

Key Observations:

Positional Isomerism : The iodine position significantly impacts molecular shape and electronic distribution. For instance, this compound’s iodine at the 3-position creates distinct 3-D conformational features compared to 5-iodopyridin-3-ylamine, influencing protein-ligand interactions .

Functional Group Variation : Replacing the carboxamide with an amine (as in 5-iodopyridin-3-ylamine) increases basicity but reduces hydrogen-bonding capacity, altering solubility and target affinity .

Pharmacological and Physicochemical Comparisons

| Property | This compound | 5-Iodopyridin-3-ylamine | Picolinamide (Baseline) |

|---|---|---|---|

| Molecular Weight (g/mol) | 248.03 (calc.) | 235.03 (calc.) | 122.12 |

| logP (Predicted) | 1.8–2.2 | 1.5–1.9 | 0.3–0.7 |

| Hydrogen Bond Donors | 1 (amide NH) | 2 (amine NH₂) | 1 |

| Melting Point | Not reported | ~150–160°C (est.) | 128–130°C |

| Bioactivity (Hypothetical) | Potential kinase inhibitor | Ligand for metal complexes | Enzyme inhibitor (e.g., HDAC) |

Research Findings:

- Synthetic Utility: The carboxamide group in this compound facilitates derivatization (e.g., Suzuki coupling), making it a versatile intermediate compared to non-amide analogs like 5-iodopyridin-3-ylamine .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.